2,4-Nonadienal

Description

trans-2,4-Nonaidenal is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-nona-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHYXNZJDGDGPJ-BSWSSELBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884198 | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | 2,4-Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.870 | |

| Record name | 2,4-Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5910-87-2, 6750-03-4, 30551-17-8 | |

| Record name | (E,E)-2,4-Nonadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Nonadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-nona-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nona-2,4-dien-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-NONADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y411G77SH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Nonadienal: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Nonadienal is an organic compound belonging to the class of medium-chain aldehydes.[1] As an alpha,beta-unsaturated aldehyde, its conjugated double bonds and aldehyde functional group contribute to its characteristic chemical reactivity and biological activity. This document provides a comprehensive overview of the chemical properties, structure, experimental protocols for analysis and purification, and the known biological signaling interactions of this compound, with a focus on its most common isomer, (2E,4E)-2,4-Nonadienal. This aldehyde is a product of lipid peroxidation of polyunsaturated fatty acids and is found in various foods, contributing to their aroma and flavor profile.[1][2]

Chemical Structure and Isomers

This compound exists as several geometric isomers due to the two carbon-carbon double bonds in its structure. The most common and studied isomer is (2E,4E)-2,4-Nonadienal. Other isomers include (2Z,4E)-2,4-Nonadienal, (2E,4Z)-2,4-Nonadienal, and (2Z,4Z)-2,4-Nonadienal.

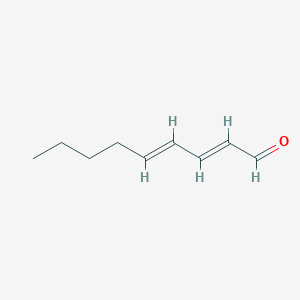

Caption: Chemical structure of (2E,4E)-2,4-Nonadienal.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | (2E,4E)-nona-2,4-dienal |

| CAS Number | 5910-87-2 ((E,E)-isomer) |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fatty, waxy, green, fruity nuances |

| Boiling Point | 97-98 °C at 10 mmHg |

| Density | 0.862 g/mL at 25 °C |

| Refractive Index | n20/D 1.5207 |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils.[3] |

Experimental Protocols

Synthesis of (2E,4E)-2,4-Heptadienal (A Representative Protocol)

A general method for the synthesis of (2E,4Z)-2,4-heptadienal, which can be adapted for this compound, involves the oxidation of the corresponding alcohol.[4]

-

Oxidation of (Z)-2-penten-1-ol: Commercially available (Z)-2-penten-1-ol is reacted with activated MnO₂ and (carboethoxymethylene)triphenylphosphorane in the presence of benzoic acid as a catalyst to yield ethyl-(2E,4Z)-2,4-heptadienoate.[4]

-

Reduction to Alcohol: The resulting ester is then reduced to (2E,4Z)-2,4-heptadien-1-ol using a reducing agent like LiAlH₄.[4]

-

Partial Oxidation to Aldehyde: The alcohol is then partially oxidized to (2E,4Z)-2,4-heptadienal using MnO₂.[4]

Purification by Column Chromatography

Column chromatography is a highly effective method for purifying this compound and separating its isomers.[5][6]

-

Stationary Phase Preparation: A slurry of silica gel (e.g., 230-400 mesh) is prepared in a non-polar solvent such as hexane.[5] This slurry is then carefully packed into a glass column, ensuring a uniform bed without any trapped air bubbles.[5]

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.[6]

-

Elution: A gradient elution is typically employed, starting with a non-polar mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.[6] The optimal gradient is determined by preliminary Thin Layer Chromatography (TLC) analysis.[5]

-

Fraction Collection and Analysis: The eluent is collected in small fractions.[5] Each fraction is monitored by TLC to determine the presence and purity of this compound.[5]

-

Product Isolation: Fractions containing the pure desired isomer of this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[7]

Caption: General workflow for the purification of this compound by column chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound in complex matrices such as edible oils.[8]

-

Sample Preparation: A known amount of the sample (e.g., edible oil) is weighed into a microvial.[8] For quantitative analysis, an internal standard can be added.

-

Thermal Desorption: The microvial is placed in a thermal desorption unit where the volatile compounds are extracted by heating.[8]

-

Cryo-Focusing: The desorbed analytes are focused at a low temperature in a cooled injection system before being transferred to the GC column.[8]

-

Gas Chromatography: The separation is performed on a suitable capillary column (e.g., ZB-FFAP).[8] The oven temperature is programmed to ramp up to achieve optimal separation. Helium is commonly used as the carrier gas.[9]

-

Mass Spectrometry: The separated compounds are detected by a mass spectrometer, which provides mass spectra for identification and quantification.[8]

Analysis by High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

For the analysis of aldehydes like this compound, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common technique to enhance detection by UV-Vis detectors.[2][10][11]

-

Derivatization: The sample containing this compound is reacted with a DNPH solution in the presence of an acid catalyst (e.g., HCl) to form the corresponding 2,4-dinitrophenylhydrazone derivative.[2]

-

HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.[10] A gradient elution with a mobile phase consisting of acetonitrile and water is typically used for separation.

-

Detection: The DNPH derivatives are detected by a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength of approximately 360 nm.[10][11]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard curve prepared from known concentrations of the this compound-DNPH derivative.[9]

Caption: Experimental workflow for HPLC analysis of this compound with DNPH derivatization.

Biological Signaling and Interactions

As a reactive α,β-unsaturated aldehyde, this compound can exert significant biological effects, primarily through its electrophilic nature. It is known to be a product of lipid peroxidation, which is associated with oxidative stress.[2]

Interaction with Cellular Nucleophiles

The electrophilic carbons of the α,β-unsaturated aldehyde system make this compound reactive towards cellular nucleophiles, such as the thiol group of glutathione (GSH) and cysteine residues in proteins, as well as the imidazole group of histidine and the amino group of lysine.[12][13] This covalent modification of proteins can alter their structure and function, leading to cellular dysfunction. The reaction with GSH is a key detoxification pathway, but can also lead to the formation of reactive metabolites.[14]

Induction of Oxidative Stress and Inflammatory Responses

Studies on related lipid peroxidation products suggest that this compound can induce oxidative stress and activate pro-inflammatory signaling pathways.[9] This can occur through the depletion of cellular antioxidants like GSH and the modification of key signaling proteins.

Activation of Stress Response Pathways

Cells respond to the electrophilic stress imposed by compounds like this compound by activating protective signaling pathways. Key pathways include:

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by Keap1. Electrophiles like this compound can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[15][16][17][18][19]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including stress responses.[20][21][22][23][24] Aldehydes derived from lipid peroxidation have been shown to activate these pathways, which can lead to diverse cellular outcomes, including apoptosis or cell survival, depending on the context.[9]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[21][22] Some lipid peroxidation products can modulate NF-κB signaling, often leading to a pro-inflammatory response.[9]

Caption: Plausible signaling pathways activated by this compound.

Conclusion

This compound is a chemically reactive molecule with significant biological implications. Its presence in food contributes to flavor and aroma, while its formation as a lipid peroxidation product links it to oxidative stress and cellular damage. The experimental protocols outlined in this guide provide a framework for the accurate analysis and purification of this compound, which is essential for further research into its biological effects. Understanding the signaling pathways modulated by this compound is crucial for elucidating its role in both physiological and pathological processes and may inform the development of novel therapeutic strategies for diseases associated with oxidative stress.

References

- 1. Showing Compound (2E,4E)-2,4-Nonadienal (FDB011673) - FooDB [foodb.ca]

- 2. csus.edu [csus.edu]

- 3. (E,E)-2,4-nonadienal [flavscents.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate [mdpi.com]

- 10. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. Covalent cross-linking of glutathione and carnosine to proteins by 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The activation of NF-κB and MAPKs signaling pathways of RAW264.7 murine macrophages and natural killer cells by fucoidan from Nizamuddinia zanardinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Two MAPK-signaling pathways are required for mitophagy in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (E,E)-2,4-Nonadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-2,4-Nonadienal is an unsaturated aliphatic aldehyde known for its characteristic fatty and waxy odor. It is a microcomponent in a variety of plant and animal products and is believed to originate from the oxidative degradation of fatty acids like linoleic acid.[1][2] While naturally occurring, there are no abundant natural sources, making chemical synthesis the primary method for its industrial production.[1][2] This technical guide provides a comprehensive overview of the core synthetic pathways for (E,E)-2,4-nonadienal, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes.

Core Synthesis Pathways

The synthesis of (E,E)-2,4-nonadienal can be achieved through several strategic approaches, primarily revolving around carbon-carbon bond formation and functional group transformations. The most prominent and industrially relevant methods include Aldol Condensation, the Wittig Reaction, and the Oxidation of (E,E)-2,4-nonadien-1-ol.

Aldol Condensation

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, reacting two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[3] For the synthesis of (E,E)-2,4-nonadienal, a crossed aldol condensation between a five-carbon aldehyde (pentanal) and a four-carbon α,β-unsaturated aldehyde (crotonaldehyde) is a viable route. Alternatively, the reaction can be performed between heptanal and acetaldehyde.

One study investigated the liquid-phase aldol condensation of acetaldehyde and heptanal using solid base catalysts.[4] The selectivity towards the desired 2-nonenal was found to be dependent on the catalyst and reaction conditions. Mg(Al)O mixed oxides were identified as selective catalysts for the cross-condensation product when proton abstraction occurs from acetaldehyde.[4]

Logical Workflow for Aldol Condensation:

Figure 1: Aldol condensation pathway for (E,E)-2,4-Nonadienal synthesis.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphorus ylides (Wittig reagents).[5] This method offers excellent control over the position of the newly formed double bond. For the synthesis of (E,E)-2,4-nonadienal, a stabilized ylide is typically employed to favor the formation of the (E)-isomer.[5] A plausible route involves the reaction of pentanal with formylmethylenetriphenylphosphorane.

General Experimental Workflow for Wittig Reaction:

Figure 2: General workflow for the Wittig reaction.

Oxidation of (E,E)-2,4-Nonadien-1-ol

The direct oxidation of the corresponding alcohol, (E,E)-2,4-nonadien-1-ol, provides a straightforward route to (E,E)-2,4-nonadienal. This method is contingent on the availability of the starting dienol. Several oxidizing agents can be employed for this transformation, with milder reagents being preferred to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common choice for this type of selective oxidation.

Oxidation Pathway:

Figure 3: Oxidation of (E,E)-2,4-nonadien-1-ol to (E,E)-2,4-nonadienal.

Quantitative Data Summary

| Synthesis Pathway | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Aldol Condensation | Heptanal, Acetaldehyde | Mg(Al)O mixed oxide | Ethanol | 100 | - | - | [4] |

| Wittig Reaction | Pentanal, Formylmethylenetriphenylphosphorane | Base (e.g., NaH) | Anhydrous THF | Room Temp. | - | - | General Method |

| Oxidation | (E,E)-2,4-Nonadien-1-ol | Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | 2-4 h | - | General Method |

Note: Specific yield and reaction time data for the direct synthesis of (E,E)-2,4-nonadienal were not explicitly available in the searched literature. The data presented is based on analogous reactions and general protocols.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E,E)-2,4-Nonadienal via Aldol Condensation (General Procedure)

This protocol is based on the general principles of base-catalyzed aldol condensation.

Materials:

-

Heptanal

-

Acetaldehyde

-

Magnesium-Aluminum (Mg-Al) mixed oxide catalyst

-

Ethanol (solvent)

-

Hexane (for extraction)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptanal and a molar excess of acetaldehyde in ethanol.

-

Add the Mg-Al mixed oxide catalyst to the solution.

-

Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the catalyst from the reaction mixture.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like hexane and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude (E,E)-2,4-nonadienal by vacuum distillation.

Protocol 2: Synthesis of (E,E)-2,4-Nonadienal via Wittig Reaction (General Procedure)

This protocol outlines the general steps for a Wittig olefination.

Materials:

-

Formylmethylenetriphenylphosphorane (or its corresponding phosphonium salt)

-

A strong base (e.g., sodium hydride or n-butyllithium) if starting from the phosphonium salt

-

Pentanal

-

Anhydrous tetrahydrofuran (THF)

-

Hexane (for purification)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Ylide Preparation (if starting from phosphonium salt): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0°C and add the base portion-wise. Allow the mixture to warm to room temperature and stir until the ylide is formed (typically indicated by a color change).

-

Wittig Reaction: Cool the ylide solution to 0°C and add a solution of pentanal in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with hexane or diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E,E)-2,4-nonadienal.

Protocol 3: Synthesis of (E,E)-2,4-Nonadienal by Oxidation of (E,E)-2,4-Nonadien-1-ol

This protocol describes a typical PCC oxidation.

Materials:

-

(E,E)-2,4-Nonadien-1-ol

-

Pyridinium chlorochromate (PCC)

-

Celite® or silica gel

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend PCC and Celite® (or silica gel) in anhydrous DCM.

-

To this stirred suspension, add a solution of (E,E)-2,4-nonadien-1-ol in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing the pad thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude (E,E)-2,4-nonadienal.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Conclusion

The synthesis of (E,E)-2,4-nonadienal can be effectively achieved through several established organic reactions. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, desired stereoselectivity, and scalability of the process. The Aldol condensation offers a direct route from readily available aldehydes, while the Wittig reaction provides excellent control over the double bond geometry. The oxidation of the corresponding dienol is a straightforward transformation, provided the precursor is accessible. Further optimization of the presented general protocols, particularly concerning reaction conditions and catalysts, can lead to improved yields and selectivity for this industrially important flavor and fragrance compound.

References

The Ubiquitous Flavor of Fat: A Technical Guide to 2,4-Nonadienal in Foods

An in-depth exploration for researchers, scientists, and drug development professionals on the natural occurrence, formation, and analysis of the potent flavor compound, 2,4-Nonadienal.

(E,E)-2,4-Nonadienal, a nine-carbon unsaturated aldehyde, is a significant contributor to the characteristic aromas of a wide variety of cooked and processed foods. Its potent, fatty, and waxy odor is a hallmark of lipid oxidation, the chemical process responsible for both desirable flavors and undesirable off-notes in food products. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its formation pathways from polyunsaturated fatty acids, and detailed methodologies for its analysis.

Natural Occurrence of this compound

This compound is a secondary product derived from the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid, an omega-6 fatty acid abundant in many vegetable oils, nuts, seeds, and animal fats.[1][2] As such, it is naturally present in a vast array of food items. Its presence has been detected, though not always quantified, in numerous foods including:

-

Meat and Poultry: Cooked beef, boiled mutton, and cooked chicken all contain this compound, where it contributes to the characteristic roasted and savory notes.[2]

-

Fish and Seafood: Raw fatty fish and caviar are known to contain this aldehyde.[2]

-

Dairy Products: It may be formed during the lipid oxidation of foodstuffs such as skimmed milk.[2]

-

Fruits and Vegetables: American cranberry, raw asparagus, peas, mushrooms, and tomatoes have all been reported to contain this compound.[2]

-

Grains and Nuts: Its presence has been noted in wheat bread, roasted filberts, and roasted peanuts.[2]

-

Oils and Fats: Edible fats and oils are a primary source of this compound, especially when heated.[2]

While it is a naturally occurring compound, (E,E)-2,4-Nonadienal is also produced industrially and used as a flavoring agent in various food products to impart fatty, waxy, and savory notes.[1]

Quantitative Data on this compound in Foods

Quantifying the concentration of this compound in food is crucial for understanding its impact on flavor and for quality control. The tables below summarize available data on its usage levels as a food additive and its reported concentrations in various food matrices.

Table 1: Average and Maximum Usage Levels of this compound as a Flavoring Agent

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Baked Goods | 2.0 | 7.0 |

| Beverages (non-alcoholic) | 0.9 | 4.0 |

| Beverages (alcoholic) | 0.01 | 2.0 |

| Breakfast Cereal | 0.2 | 0.2 |

| Dairy Products | 0.5 | 1.5 |

| Fats and Oils | 0.5 | 5.0 |

| Meat and Meat Products | 3.0 | 5.0 |

| Fish and Fish Products | 2.0 | 5.0 |

| Soups | 0.2 | 0.2 |

| Soft Candy | 2.0 | 8.0 |

Source: The Good Scents Company[3]

Table 2: Reported Concentrations of this compound in Various Food Products

| Food Product | Concentration Range | Analytical Method |

| Oxidized Menhaden Oil | 985 ppb | Dynamic Headspace GC |

| Raw Beef | Not specified, but identified as a key volatile | HS-SPME-GC-MS |

Note: Quantitative data on the natural occurrence of this compound in a wide range of unprocessed foods is limited in the scientific literature.

Formation Pathway of this compound

The primary precursor to this compound in foods is linoleic acid. The formation occurs through a free-radical-mediated autoxidation process, which can be initiated by factors such as heat, light, and the presence of metal ions. The key steps in this pathway involve the formation of linoleic acid hydroperoxides, specifically 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE).[4] These hydroperoxides are unstable and undergo further degradation to produce a variety of volatile compounds, including this compound.

The following diagram illustrates the simplified formation pathway of this compound from the decomposition of the 9-hydroperoxide of linoleic acid.

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The two most common techniques employed are Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

HS-SPME-GC-MS Method for Volatile Aldehyde Analysis

This method is suitable for the analysis of volatile and semi-volatile compounds, like this compound, in the headspace of a food sample.

1. Sample Preparation:

-

Weigh a representative portion of the homogenized food sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

For solid samples, grinding or blending may be necessary to increase the surface area.

-

Addition of a saturated salt solution (e.g., NaCl) can be used to increase the volatility of the analytes.

-

Add an appropriate internal standard for quantification.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 min) to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 min) at the same temperature to adsorb the analytes.

3. GC-MS Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector port (e.g., 250 °C for 2-5 min) in splitless mode.

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column such as a DB-WAX or HP-INNOWax is suitable for separating aldehydes.

-

Oven Temperature Program: A typical program might start at 40 °C, hold for a few minutes, then ramp up to a final temperature of around 240-250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range of m/z 35-350 is typically sufficient.

-

Identification: Compound identification is based on comparison of the mass spectrum and retention time with those of an authentic standard.

-

Quantification: Quantification is performed using the peak area ratio of the analyte to the internal standard.

-

The following diagram illustrates a typical experimental workflow for HS-SPME-GC-MS analysis.

HPLC-UV Method with DNPH Derivatization

This method is suitable for the quantification of carbonyl compounds, including this compound, by converting them into stable, UV-active derivatives.

1. Sample Preparation and Extraction:

-

Extract the carbonyl compounds from the food matrix using an appropriate solvent (e.g., acetonitrile or methylene chloride).

-

The extraction method will vary depending on the food matrix (e.g., liquid-liquid extraction for beverages, solid-phase extraction for more complex matrices).

2. Derivatization with DNPH:

-

Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidified solvent (e.g., acetonitrile with a small amount of strong acid like sulfuric or hydrochloric acid).

-

Mix the sample extract with the DNPH reagent and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 30-60 minutes) to form the corresponding hydrazones.

3. HPLC-UV Analysis:

-

Column: A C18 reversed-phase column is typically used for the separation of the DNPH derivatives.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile is common.

-

Detection: The DNPH derivatives are detected by a UV detector at a wavelength of approximately 360 nm.

-

Identification and Quantification: Identification is based on matching the retention time with that of a derivatized standard. Quantification is achieved by comparing the peak area of the sample with a calibration curve prepared from derivatized standards of known concentrations.

This technical guide provides a foundational understanding of the significance of this compound in food chemistry. For researchers and professionals in drug development, understanding the formation and presence of such reactive aldehydes in the diet is of growing interest due to their potential biological activities. Further research is warranted to expand the quantitative database of this compound in a wider variety of fresh and processed foods and to fully elucidate its physiological effects.

References

An In-depth Technical Guide to the Isomers of 2,4-Nonadienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Nonadienal, a key unsaturated aldehyde, exists as four geometric isomers: (E,E), (E,Z), (Z,E), and (Z,Z). These isomers are significant contributors to the aroma and flavor profiles of a wide variety of food products, often arising from the oxidation of polyunsaturated fatty acids, particularly linoleic acid. Beyond their sensory characteristics, these reactive aldehydes are implicated in cellular processes related to oxidative stress. This technical guide provides a comprehensive overview of the characteristics of this compound isomers, including their physicochemical properties, sensory attributes, analytical methodologies for their characterization, and their biochemical formation. Furthermore, this guide explores their potential role in biological signaling pathways, drawing parallels with the well-studied lipid peroxidation product, 4-hydroxy-2-nonenal (4-HNE).

Introduction

This compound is an organic compound and an unsaturated aldehyde. The isomers of this compound are of significant interest in the fields of food science, analytical chemistry, and biomedicine. They are primarily known as potent aroma compounds, responsible for characteristic flavors in many cooked and stored foods. However, as products of lipid peroxidation, they are also subjects of research in the context of oxidative stress and its physiological and pathological consequences. Understanding the distinct properties and biological activities of each isomer is crucial for professionals in research and development.

Physicochemical Properties of this compound Isomers

The geometric isomerism of this compound gives rise to four distinct structures with differing physical and chemical properties. The (E,E) and (E,Z) isomers are the most commonly encountered and studied.

| Property | (E,E)-2,4-Nonadienal | (E,Z)-2,4-Nonadienal | (Z,E)-2,4-Nonadienal | (Z,Z)-2,4-Nonadienal |

| Molecular Formula | C₉H₁₄O | C₉H₁₄O | C₉H₁₄O | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol | 138.21 g/mol | 138.21 g/mol | 138.21 g/mol |

| Appearance | Pale yellow clear liquid.[1][2] | Colorless to pale yellow clear liquid[3] | - | - |

| Boiling Point | 97-98 °C at 10 mmHg[1][2]; 221-222 °C at 760 mmHg[4][5] | 222.38 °C at 760 mmHg (est.) | - | - |

| Specific Gravity | 0.850-0.870 at 25 °C[1][2][4][5] | - | - | - |

| Refractive Index | 1.522-1.525 at 20 °C[1][2][4][5] | - | - | - |

| Flash Point | 85.56 °C[1][2] | 85.60 °C (est.) | - | - |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water.[1][4] | Soluble in fixed oils; insoluble in water. | - | - |

Sensory Characteristics and Occurrence

The isomers of this compound are potent odorants with distinct aroma profiles that significantly impact the sensory perception of food.

| Isomer | Odor Description | Sensory Threshold | Common Food Sources |

| (E,E)-2,4-Nonadienal | Fatty, green, cucumber, fruity, tropical fruit, chicken fat.[4][6] | Aroma threshold in water for 2,4-nonadiene is 7.8 ppb[7][8] | Cooked meat, fried foods, vegetable oils, butter, bread, coffee. |

| (E,Z)-2,4-Nonadienal | Powerful cucumber and violet leaf odor in dilution with a hint of melon. | - | Cucumber, melon. |

| (Z,E)-2,4-Nonadienal | - | - | - |

| (Z,Z)-2,4-Nonadienal | - | - | - |

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific isomers of this compound is essential for obtaining pure standards for analytical and biological studies. While detailed, specific protocols for all isomers are proprietary or scattered in the literature, a general approach often involves Wittig or Horner-Wadsworth-Emmons reactions to create the conjugated double bond system with high stereoselectivity.

Example Synthetic Approach for (E,E)-2,4-Nonadienal:

A common strategy involves the condensation of a C5 aldehyde with a C4 phosphonate ylide. For instance, the reaction of (E)-2-heptenal with the appropriate ylide can yield (E,E)-2,4-nonadienal.

Isolation and Purification

Isolation of this compound from complex food matrices typically involves solvent extraction or solid-phase microextraction (SPME), followed by chromatographic separation. Purification of synthetic mixtures is generally achieved through column chromatography on silica gel.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for the identification and quantification of this compound isomers.

-

Sample Preparation: For food samples, volatile compounds can be extracted using headspace SPME. For liquid samples like essences, dilution with a solvent like methanol followed by filtration is common.[3]

-

GC Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., HP-INNOWAX, DB-WAX), is typically used to achieve good separation of the isomers.[3][9]

-

GC Conditions (Example):

-

MS Detection: Electron ionization (EI) at 70 eV is standard. The resulting mass spectra can be compared with libraries (e.g., NIST, Wiley) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of the stereochemistry of the isomers. The coupling constants (J-values) of the olefinic protons in the ¹H NMR spectrum are particularly informative for determining the E/Z configuration of the double bonds.

Biochemical Formation and Signaling Pathways

Formation from Linoleic Acid Oxidation

This compound is a secondary product of the oxidative degradation of polyunsaturated fatty acids, with linoleic acid being a primary precursor.[1][11] The process is initiated by the formation of lipid hydroperoxides, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).[1] These unstable intermediates undergo further reactions to form a variety of volatile and non-volatile products, including this compound.

Figure 1. Simplified pathway of this compound formation from lipid peroxidation.

Potential Role in Oxidative Stress Signaling

While direct and extensive research on the signaling pathways specifically modulated by this compound is still emerging, significant insights can be drawn from studies on a related α,β-unsaturated aldehyde, 4-hydroxy-2-nonenal (4-HNE), which is also a major product of lipid peroxidation.[12][13][14] 4-HNE is a well-established signaling molecule that can modulate various cellular processes, and it is plausible that this compound isomers share some of these activities due to their structural similarities as reactive electrophiles.

At low concentrations, these aldehydes can activate adaptive responses to oxidative stress, primarily through the Nrf2 signaling pathway. However, at higher concentrations, they can lead to cellular dysfunction and apoptosis.

The Nrf2-Keap1 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[12] Electrophilic species like 4-HNE (and potentially this compound) can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of antioxidant and detoxification enzymes.

Figure 2. Postulated role of this compound in the Nrf2-Keap1 oxidative stress response pathway.

Conclusion

The isomers of this compound are multifaceted compounds with significant implications for both the food industry and biomedical research. Their distinct sensory properties necessitate precise analytical methods for their identification and quantification in food products. Furthermore, as products of lipid peroxidation, their potential roles in cellular signaling and oxidative stress warrant further investigation. This guide provides a foundational understanding of these important molecules, highlighting the current state of knowledge and indicating areas for future research, particularly in elucidating the specific biological activities of each isomer.

References

- 1. Aldehydic lipid peroxidation products derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (E,E)-2,4-nonadienal, 5910-87-2 [thegoodscentscompany.com]

- 3. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]

- 4. This compound | C9H14O | CID 5283339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 6750-03-4 [thegoodscentscompany.com]

- 6. (E,E)-2,4-nonadienal [flavscents.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. brjac.com.br [brjac.com.br]

- 11. perfumerflavorist.com [perfumerflavorist.com]

- 12. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways | Semantic Scholar [semanticscholar.org]

Biosynthesis of 2,4-Nonadienal from Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-2,4-Nonadienal is a highly reactive α,β-unsaturated aldehyde that is a significant contributor to the flavor and aroma of many foods and is also a cytotoxic product of lipid peroxidation implicated in various pathological conditions. Its biosynthesis from polyunsaturated fatty acids is a critical area of study for food science, toxicology, and drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of 2,4-nonadienal from linoleic acid, detailing the enzymatic cascade, key intermediates, and relevant experimental methodologies. The information is presented to be a valuable resource for researchers investigating lipid metabolism, oxidative stress, and the biological activities of lipid-derived aldehydes.

Introduction

This compound is a C9 aldehyde characterized by its fatty, waxy, and deep-fried odor profile.[1] It is a secondary metabolite originating from the oxidative degradation of polyunsaturated fatty acids, with linoleic acid being the primary precursor in many biological systems.[2][3] The formation of this compound can occur through both enzymatic and non-enzymatic pathways. This guide focuses on the well-established enzymatic route involving the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL), a pathway prevalent in plants and also relevant in the context of food processing and storage.[4][5] Understanding this pathway is crucial for controlling flavor development in food products and for elucidating the mechanisms of cellular damage mediated by lipid peroxidation products.

The Core Biosynthetic Pathway: From Linoleic Acid to this compound

The enzymatic synthesis of this compound from linoleic acid is a multi-step process primarily involving two key enzymes: 9-lipoxygenase (9-LOX) and 9-hydroperoxide lyase (9-HPL).

Step 1: Lipoxygenase-mediated Dioxygenation of Linoleic Acid

The biosynthetic cascade is initiated by the enzyme 9-lipoxygenase (9-LOX), a non-heme iron-containing dioxygenase. 9-LOX catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-9 position, forming (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9S-HPODE).[1] This reaction transforms the non-conjugated double bonds of linoleic acid into a conjugated diene system within the hydroperoxide product.

Step 2: Hydroperoxide Lyase-mediated Cleavage of 9S-HPODE

The subsequent and critical step is catalyzed by 9-hydroperoxide lyase (9-HPL), a cytochrome P450 enzyme belonging to the CYP74B or CYP74C subfamily.[2] 9-HPL mediates the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group in 9S-HPODE. The mechanism involves the homolytic isomerization of the hydroperoxide into a transient and unstable hemiacetal intermediate.[6] This hemiacetal rapidly decomposes, yielding two C9 fragments: (3Z)-nonenal and 9-oxononanoic acid.[7][8]

Step 3: Isomerization to (2E,4E)-2,4-Nonadienal

The initially formed (3Z)-nonenal is often not the final, most stable product. Evidence suggests that it can undergo isomerization to form the more stable and sensorially significant (2E,4E)-2,4-nonadienal. This isomerization can be catalyzed by specific enzymes, such as (3Z):(2E)-enal isomerases, which have been identified in plants like cucumbers and are capable of converting (3Z)-alkenals to their (2E)-isomers.[9][10] While a specific isomerase for the conversion of (3Z)-nonenal to (2E,4E)-2,4-nonadienal has not been definitively characterized in all systems, it is a plausible enzymatic step. Additionally, spontaneous isomerization can occur, particularly under certain pH and temperature conditions, although the enzymatic route is generally considered more efficient and specific in biological systems.[11][12]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key steps in the biosynthesis of this compound from linoleic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (E,E)-2,4-nonadienal, 5910-87-2 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. Lipoxygenase activity determination [protocols.io]

- 8. Characterization of 9-fatty acid hydroperoxide lyase-like activity in germinating barley seeds that transforms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid into 2(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Spontaneous Isomerization of Long-Lived Proteins Provides a Molecular Mechanism for the Lysosomal Failure Observed in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spontaneous Isomerization of Asp387 in Tau is Diagnostic for Alzheimer’s Disease: An Endogenous Indicator of Reduced Autophagic Flux | bioRxiv [biorxiv.org]

2,4-Nonadienal: An In-Depth Technical Guide to its Role as a Biomarker for Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a key indicator of oxidative stress, is implicated in the pathophysiology of a wide range of human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The process generates a variety of reactive aldehydes, which can serve as biomarkers to monitor oxidative damage and disease progression. Among these, 2,4-nonadienal (NDE), an α,β-unsaturated aldehyde, has emerged as a significant and specific marker of lipid peroxidation, particularly of omega-6 polyunsaturated fatty acids such as linoleic acid.[1] This technical guide provides a comprehensive overview of this compound, its formation, analytical methodologies for its detection, its role in cellular signaling, and its potential as a clinical biomarker.

Biochemical Origins of this compound

This compound is a secondary product of lipid peroxidation, formed from the breakdown of lipid hydroperoxides. Specifically, it is a prominent product of the oxidation of n-6 polyunsaturated fatty acids, such as linoleic acid, which are abundant in cellular membranes and lipoproteins. The formation of NDE is a hallmark of oxidative damage to these critical cellular components.

Data Presentation: Quantitative Data Summary

Quantitative data for this compound in biological matrices is still emerging compared to more established biomarkers like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). However, available studies indicate its presence and potential significance. The following tables summarize available quantitative data and comparative information for lipid peroxidation biomarkers.

Table 1: Quantitative Data for Aldehydes in Biological Samples

| Analyte | Matrix | Condition | Concentration Range | Reference |

| Valeraldehyde | Serum | Metabolic Syndrome | 0.7 ng/mL (inflection point) | [2][3] |

| Isovaleraldehyde | Serum | Metabolic Syndrome | Moderate to High Concentrations Associated with Increased Risk | [2][3] |

| 4-Hydroxynonenal (4-HNE) | Plasma | Alzheimer's Disease | Median: 20.6 µmol/L (IQR: 6.0-25.2) | [4] |

| 4-Hydroxynonenal (4-HNE) | Plasma | Healthy Controls | Median: 7.8 µmol/L (IQR: 3.3-14.5) | [4] |

| Malondialdehyde (MDA) | Plasma | Alzheimer's Disease | No significant difference from controls | [4] |

| Reactive Aldehydes (including 4-HNE, 4-ONE) | Urine & Plasma | Type 2 Diabetes & Diabetic Nephropathy | Significantly elevated compared to controls (p < 0.001) | [5] |

Table 2: Comparative Overview of Key Lipid Peroxidation Biomarkers

| Feature | This compound (NDE) | Malondialdehyde (MDA) | 4-Hydroxynonenal (4-HNE) |

| Origin | Primarily from omega-6 PUFA peroxidation | Product of PUFA peroxidation | Primarily from omega-6 PUFA peroxidation |

| Reactivity | High, forms adducts with proteins and DNA | High, but less specific assays | Very high, potent signaling molecule |

| Measurement | GC-MS, HPLC (after derivatization) | TBARS assay, HPLC | GC-MS, HPLC, ELISA |

| Specificity | More specific than MDA | Prone to interference from other substances | Highly specific and sensitive marker |

| Clinical Significance | Emerging biomarker for oxidative stress-related diseases | Widely used but with limitations | Established biomarker in various diseases |

Experimental Protocols

Accurate quantification of this compound in biological samples requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) following derivatization are the most common approaches.

Protocol 1: GC-MS Analysis of this compound with PFBHA Derivatization

This protocol details the analysis of this compound in biological fluids (e.g., plasma, urine) using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatization followed by GC-MS.

Materials:

-

Biological sample (plasma, urine, tissue homogenate)

-

PFBHA solution (10 mg/mL in water)

-

Internal standard (e.g., d4-2,4-decadienal)

-

Organic solvent (e.g., hexane or ethyl acetate)

-

Sodium sulfate (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., ZB-5ms)[3]

Procedure:

-

Sample Preparation: To 1 mL of the biological sample in a glass vial, add the internal standard.

-

Derivatization: Add 100 µL of PFBHA solution to the sample. Cap the vial tightly and vortex for 1 minute.

-

Reaction: Incubate the mixture at 60-70°C for 30-60 minutes to form the PFBHA-oxime derivative.

-

Extraction: After cooling to room temperature, add 500 µL of hexane and vortex vigorously for 2 minutes to extract the derivatives.

-

Phase Separation: Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Drying: Transfer the organic layer to a new vial containing anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Inject an aliquot of the dried organic extract into the GC-MS system.

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, ramp to 180°C at 5°C/min, then to 280°C at 25°C/min, hold for 5 minutes.[3]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron impact (EI) or negative chemical ionization (NCI) mode. Monitor characteristic ions for this compound-PFBHA oximes.

Protocol 2: HPLC Analysis of this compound with DNPH Derivatization

This protocol describes the quantification of this compound using 2,4-dinitrophenylhydrazine (DNPH) derivatization and subsequent analysis by HPLC with UV detection.

Materials:

-

Biological sample

-

DNPH solution (e.g., saturated solution in acetonitrile or acidic medium)

-

Internal standard (e.g., a structurally similar aldehyde not present in the sample)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a C18 reversed-phase column and UV detector (detection at ~360 nm)

Procedure:

-

Sample Preparation: Extract aldehydes from the biological matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).

-

Derivatization: Mix the extracted aldehydes with the DNPH solution and an acidic catalyst (e.g., HCl). Allow the reaction to proceed at room temperature or with gentle heating to form the DNPH-hydrazone derivatives.

-

Sample Cleanup: If necessary, use solid-phase extraction (SPE) to clean up the derivatized sample and remove excess DNPH reagent.

-

HPLC Analysis: Inject the final sample onto the HPLC system.

HPLC Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 360 nm.

-

Quantification: Based on a calibration curve prepared with this compound-DNPH standard.

Signaling Pathways and Biological Effects

This compound, as a reactive electrophile, can readily form covalent adducts with nucleophilic residues on proteins (cysteine, histidine, lysine) and DNA bases. These modifications can alter the structure and function of biomolecules, leading to cellular dysfunction.

Protein Carbonylation and Adduction

The formation of this compound-protein adducts, a form of protein carbonylation, can lead to:

-

Enzyme inactivation

-

Disruption of protein-protein interactions

-

Altered cellular signaling

These effects are implicated in the pathology of various diseases.[9]

DNA Adduction and Mutagenesis

This compound can react with DNA bases, particularly deoxyguanosine, to form exocyclic adducts.[10] These adducts can be mutagenic if not repaired, leading to DNA damage and potentially contributing to the initiation of carcinogenesis.[11][12][13][14]

Modulation of Signaling Pathways

While direct evidence for this compound is still being gathered, studies on structurally similar aldehydes like 4-HNE and 2,4-decadienal suggest that these lipid peroxidation products can modulate key cellular signaling pathways.

-

Keap1-Nrf2 Pathway: Reactive aldehydes are known to activate the Keap1-Nrf2 antioxidant response pathway. They can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and detoxification enzymes.

-

NF-κB Signaling: The NF-κB pathway, a central regulator of inflammation, can be modulated by reactive aldehydes. Studies on other aldehydes suggest that they can have both pro- and anti-inflammatory effects by altering NF-κB signaling.[15][16][17][18] For instance, 2,4-decadienal has been shown to downregulate TNF-α gene expression, a key inflammatory cytokine regulated by NF-κB.[19]

Mandatory Visualizations

Caption: Formation of this compound from Linoleic Acid.

Caption: GC-MS Analysis Workflow for this compound.

Caption: Hypothetical Signaling Effects of this compound.

Conclusion

This compound is a promising and specific biomarker of lipid peroxidation with significant potential for clinical and research applications. Its formation from the oxidation of omega-6 fatty acids provides a direct link to membrane and lipoprotein damage. While more quantitative data from large-scale clinical studies are needed to fully establish its diagnostic and prognostic value, the analytical methods for its detection are well-developed and robust. The ability of this compound to form adducts with proteins and DNA and modulate key signaling pathways underscores its role not just as a marker, but also as a bioactive molecule contributing to the pathology of oxidative stress-related diseases. Further research into the specific protein targets and signaling consequences of this compound adduction will undoubtedly provide deeper insights into its role in human health and disease, paving the way for its use in drug development and personalized medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Association between serum aldehyde concentrations and metabolic syndrome in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Association between serum aldehyde concentrations and metabolic syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry: Reactive aldehydes as potential markers of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonylated Proteins and Their Implication in Physiology and Pathology | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Elevated protein carbonylation in the brain white matter and gray matter of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of 4-hydroxynonenal-protein adducts in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. trans,trans-2,4-decadienal-induced 1,N(2)-etheno-2'-deoxyguanosine adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Factors that influence the mutagenic patterns of DNA adducts from chemical carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indirect mutagenesis by oxidative DNA damage: formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Canonical NF-κB Signaling Pathway on the Proliferation and Odonto/Osteogenic Differentiation of Human Stem Cells from Apical Papilla - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Non-canonical NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to trans,trans-2,4-Nonadienal: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,trans-2,4-Nonadienal is an unsaturated aldehyde that is a significant component of the aroma and flavor profile of numerous food products, including cooked meats, fish, and various oils. It is formed through the oxidation of polyunsaturated fatty acids, particularly linoleic acid. Beyond its role in food science, this compound has garnered attention in biomedical research due to its biological activities, including the induction of oxidative stress and pro-inflammatory responses. This technical guide provides a comprehensive overview of the physical and chemical properties of trans,trans-2,4-nonadienal, along with detailed experimental protocols for its analysis and a summary of its known biological effects.

Physical and Chemical Properties

The physical and chemical properties of trans,trans-2,4-nonadienal are summarized in the tables below, providing a consolidated resource for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2E,4E)-nona-2,4-dienal | [1][2] |

| Synonyms | trans,trans-2,4-Nonadienal, (E,E)-2,4-Nonadienal, 2,4-Nonadien-1-al | [1][3] |

| Molecular Formula | C₉H₁₄O | [1][4][5][6] |

| Molecular Weight | 138.21 g/mol | [1][4][5][6] |

| Appearance | Colorless to light yellow or green liquid | [1][4] |

| Odor | Strong, fatty, waxy, green, with cucumber and melon notes | [3][7][8] |

| Boiling Point | 97-98 °C at 10 mmHg; 221-222 °C at 760 mmHg | [5][8][9][10] |

| Density | 0.862 - 0.870 g/mL at 25 °C | [5][8][9] |

| Refractive Index (n²⁰/D) | 1.520 - 1.525 | [4][5][8][9] |

| Vapor Pressure | 0.102 mmHg at 25 °C (estimated) | [6][9] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [5][8][9] |

| Solubility | Insoluble in water; soluble in ethanol and fixed oils | [1][6][9] |

Chemical and Safety Information

| Property | Value | Reference(s) |

| CAS Number | 5910-87-2 | [1][5][6] |

| PubChem CID | 5283339 | [1] |

| InChI Key | ZHHYXNZJDGDGPJ-BSWSSELBSA-N | [1] |

| SMILES | CCCC/C=C/C=C/C=O | [1] |

| Stability | Can undergo autooxidation | [2] |

| Reactivity | Reacts with nucleophiles, undergoes oxidation and reduction | [2] |

| Hazards | Irritating to skin and eyes. Combustible liquid. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of trans,trans-2,4-nonadienal are crucial for reproducible research.

Synthesis of trans,trans-2,4-Nonadienal via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of trans,trans-2,4-nonadienal, a suitable phosphonium ylide can be reacted with an appropriate aldehyde. A plausible route involves the reaction of pentanal with (triphenylphosphoranylidene)acetaldehyde.

Materials:

-

Pentanal

-

(Triphenylphosphoranylidene)acetaldehyde (Wittig reagent)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triphenylphosphine

-

Bromoacetaldehyde diethyl acetal

-

Sodium hydride (NaH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of the Wittig Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine and anhydrous THF.

-

To this solution, add bromoacetaldehyde diethyl acetal and stir the mixture at room temperature.

-

Slowly add sodium hydride to the mixture and reflux for several hours to form the phosphonium salt.

-

Cool the reaction mixture to 0 °C and slowly add n-butyllithium to generate the ylide.

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution at 0 °C, slowly add a solution of pentanal in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude trans,trans-2,4-nonadienal by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Purification by Fractional Distillation Under Reduced Pressure

For larger quantities or to remove impurities with close boiling points, fractional distillation under reduced pressure is an effective purification method.[11][12][13]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (vacuum pump or water aspirator)

-

Manometer

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

-

Place the crude trans,trans-2,4-nonadienal in the round-bottom flask with a stir bar.

-

Slowly apply the vacuum and monitor the pressure with the manometer.

-

Once the desired pressure is reached and stable, begin heating the distillation flask gently.

-

Observe the condensation ring rising slowly up the fractionating column.

-

Collect the fraction that distills at the expected boiling point for trans,trans-2,4-nonadienal at the applied pressure. The boiling point at 10 mmHg is approximately 97-98 °C.[5][8]

-

Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

GC-MS Analysis of trans,trans-2,4-Nonadienal in Edible Oils

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds like trans,trans-2,4-nonadienal in complex matrices such as edible oils.[1][4][5][6][14]

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Weigh a precise amount of the oil sample (e.g., 1-5 g) into a headspace vial.

-

Add an internal standard solution (e.g., d6-2,4-nonadienal) for quantification.

-

Seal the vial with a septum cap.

-

Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-